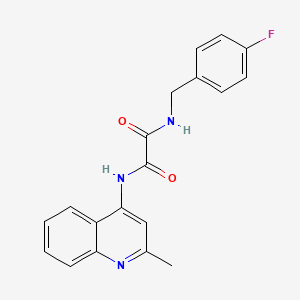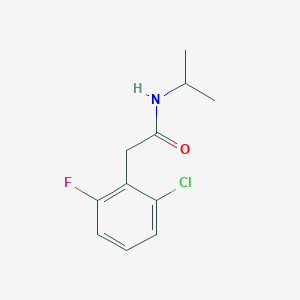
1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It has shown promising results in scientific research applications and is being studied extensively for its potential therapeutic uses.
Applications De Recherche Scientifique
Corrosion Inhibition
Corrosion Inhibition Performance of 1,3,5-triazinyl Urea Derivatives :1,3,5-triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in 1 N HCl solutions. The studies demonstrated that these compounds efficiently inhibit corrosion, suggesting that similar urea derivatives could be explored for corrosion protection applications in industrial settings (Mistry et al., 2011).
Antimicrobial Activity
Synthesis of New 1,3-Oxazolyl-7-Chloroquinazolin-4(3H)ones and Evaluation of Their Antimicrobial Activities :Compounds synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, which were further reacted with urea to give carboxamide-7-chloroquinazolin-4(3H)ones, showed significant antimicrobial activity. This suggests that the structural features of urea derivatives can be manipulated to develop new antimicrobial agents (Patel & Shaikh, 2011).
Allosteric Antagonism in Neuropharmacology
Effects of the Allosteric Antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on CB1 Receptor Modulation in the Cerebellum :This study explored the effects of PSNCBAM-1, a cannabinoid CB1 receptor allosteric antagonist, on neuronal excitability in the cerebellum. It highlighted the potential of similar urea derivatives for therapeutic applications in central nervous system diseases (Wang et al., 2011).
Anticancer Agents
In vitro Inhibition of Translation Initiation by N,N'-Diarylureas--Potential Anti-cancer Agents :Symmetrical N,N'-diarylureas were identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. This demonstrates the potential of urea derivatives as anticancer agents (Denoyelle et al., 2012).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O/c1-12-6-11-17(24-23-12)20-13-7-9-14(10-8-13)21-18(25)22-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIJWKRHJQGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine](/img/structure/B2642232.png)



![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2642238.png)

![2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2642242.png)


![2-(4-Fluorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2642247.png)

![1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone](/img/structure/B2642250.png)

